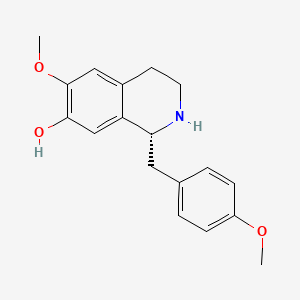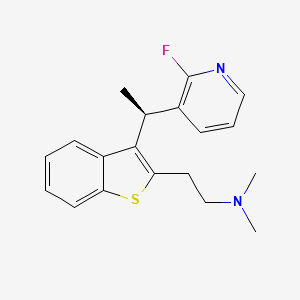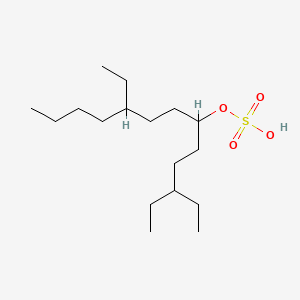
4-Ethyl-1-(3-ethylpentyl)-1-octyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-1-(3-ethylpentyl)-1-octyl sulfate is an organic compound that belongs to the class of sulfates. Sulfates are salts or esters of sulfuric acid containing the anion SO₄²⁻. This compound is characterized by its long carbon chain and the presence of sulfate groups, which impart unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-(3-ethylpentyl)-1-octyl sulfate typically involves the reaction of alcohols with sulfur trioxide or chlorosulfuric acid. The general reaction can be represented as follows: [ \text{R-OH} + \text{SO}_3 \rightarrow \text{R-OSO}_3H ] where R represents the organic group. The reaction is usually carried out under controlled conditions to ensure the formation of the desired sulfate ester.
Industrial Production Methods
In industrial settings, the production of sulfates like this compound often involves continuous processes where alcohols are reacted with sulfur trioxide in a reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques.
化学反応の分析
Types of Reactions
4-Ethyl-1-(3-ethylpentyl)-1-octyl sulfate can undergo various chemical reactions, including:
Oxidation: The sulfate group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfate group back to alcohols.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) can be used to substitute the sulfate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonates, while reduction can regenerate the original alcohols.
科学的研究の応用
4-Ethyl-1-(3-ethylpentyl)-1-octyl sulfate has various applications in scientific research:
Chemistry: It is used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: In biological studies, it can be used to study the effects of sulfates on cellular processes.
Industry: It is used in the formulation of detergents and cleaning agents due to its surfactant properties.
作用機序
The mechanism by which 4-Ethyl-1-(3-ethylpentyl)-1-octyl sulfate exerts its effects involves its interaction with molecular targets such as proteins and lipids. The sulfate group can form hydrogen bonds and ionic interactions with these targets, leading to changes in their structure and function. This can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Sodium dodecyl sulfate (SDS): A widely used surfactant with similar properties.
Ammonium lauryl sulfate (ALS): Another surfactant used in personal care products.
Sodium laureth sulfate (SLES): A surfactant with ethoxylated groups for enhanced solubility.
Uniqueness
4-Ethyl-1-(3-ethylpentyl)-1-octyl sulfate is unique due to its specific carbon chain length and branching, which can impart distinct physical and chemical properties compared to other sulfates. This uniqueness can be leveraged in specialized applications where specific surfactant properties are required.
特性
CAS番号 |
141-71-9 |
|---|---|
分子式 |
C17H36O4S |
分子量 |
336.5 g/mol |
IUPAC名 |
3,9-diethyltridecan-6-yl hydrogen sulfate |
InChI |
InChI=1S/C17H36O4S/c1-5-9-10-16(8-4)12-14-17(21-22(18,19)20)13-11-15(6-2)7-3/h15-17H,5-14H2,1-4H3,(H,18,19,20) |
InChIキー |
MSYSDQBIFATOQW-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CCC(CCC(CC)CC)OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


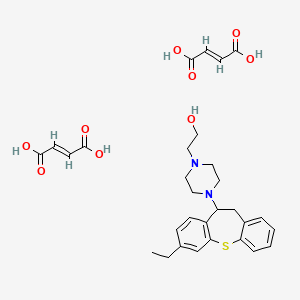
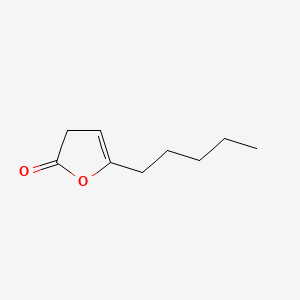
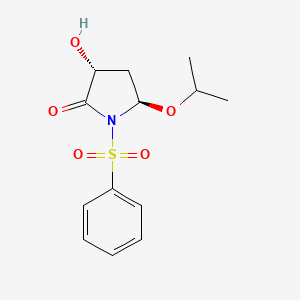
![2-[bis(2-hydroxyethyl)amino]ethanol;[(Z)-octadec-9-enyl] hydrogen sulfate](/img/structure/B12763768.png)
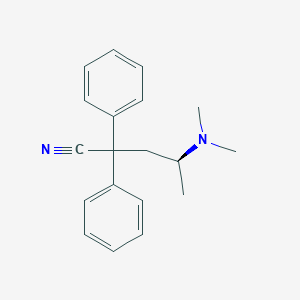
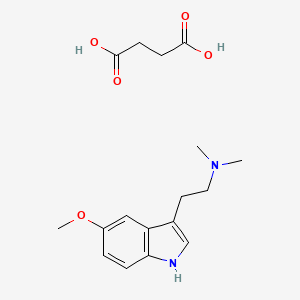
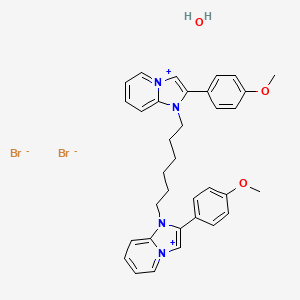
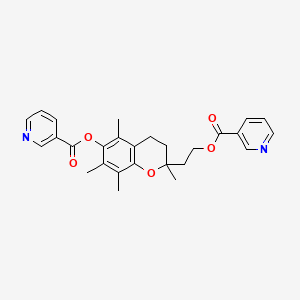
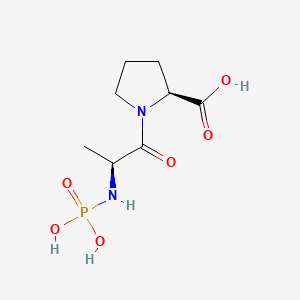
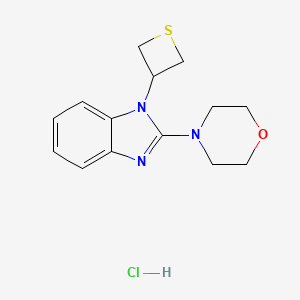
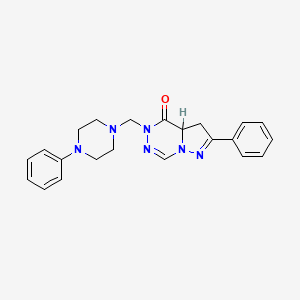
![(6R,7R)-7-[[(2R)-2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12763837.png)
